

# 1-Methylimidazole-4-sulfonamide chemical properties and structure

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## Compound of Interest

Compound Name: 1-Methylimidazole-4-sulfonamide

Cat. No.: B034921

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## 1-Methylimidazole-4-sulfonamide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**1-Methylimidazole-4-sulfonamide** is a heterocyclic organic compound that belongs to the sulfonamide class of molecules. The presence of the imidazole ring, a common motif in many biologically active compounds, coupled with the sulfonamide functional group, suggests its potential for diverse applications in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the known chemical properties, structure, and potential biological relevance of **1-Methylimidazole-4-sulfonamide**, with a focus on data and methodologies relevant to research and development.

### Chemical Structure and Properties

The structural framework of **1-Methylimidazole-4-sulfonamide** consists of an imidazole ring methylated at the N1 position and substituted with a sulfonamide group at the C4 position.

Structure:

Caption: Proposed two-step synthesis of **1-Methylimidazole-4-sulfonamide**.

## Spectroscopic Characterization (Predicted)

Experimental spectroscopic data for **1-Methylimidazole-4-sulfonamide** is not available in the reviewed literature. The following are predicted spectral characteristics based on its structure.

- <sup>1</sup>H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the two imidazole ring protons, and the protons of the sulfonamide group. The chemical shifts would be influenced by the electron-withdrawing nature of the sulfonamide group.
- <sup>13</sup>C NMR: The carbon NMR spectrum would display four signals corresponding to the four carbon atoms in the molecule: one for the methyl group and three for the imidazole ring carbons.
- IR Spectroscopy: The infrared spectrum would be characterized by absorption bands corresponding to N-H stretching of the sulfonamide group (around 3300-3400 cm<sup>-1</sup>), S=O stretching (asymmetric and symmetric, around 1350 and 1160 cm<sup>-1</sup>, respectively), and C=N and C-N stretching of the imidazole ring.

## Biological Activity and Potential Applications

While no specific biological studies on **1-Methylimidazole-4-sulfonamide** were identified, its chemical structure suggests potential biological activity based on the well-established pharmacology of its constituent moieties.

### Sulfonamide Moiety

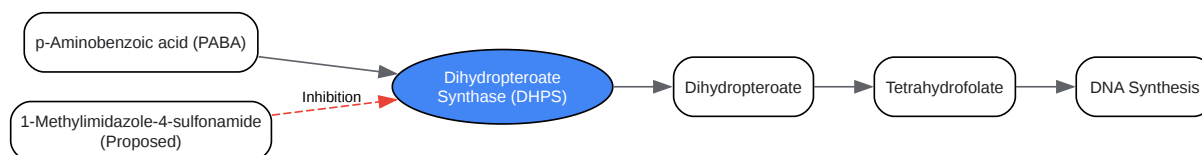
The sulfonamide group is a key pharmacophore in a wide range of therapeutic agents, most notably antibacterial drugs.<sup>[1]</sup> Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is essential for the synthesis of folic acid in bacteria. By blocking this pathway, they prevent bacterial growth and replication.<sup>[1]</sup>

### Imidazole Moiety

The imidazole ring is a fundamental component of many biologically important molecules, including the amino acid histidine. Imidazole derivatives exhibit a broad spectrum of pharmacological activities, including antifungal, anticancer, and antimicrobial properties.<sup>[2][3][4]</sup>

## Potential Signaling Pathway Interaction

Given the known mechanism of action of sulfonamide antibiotics, **1-Methylimidazole-4-sulfonamide** could potentially interfere with the folic acid synthesis pathway in susceptible microorganisms.



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Caption: Proposed mechanism of action via inhibition of the folic acid pathway.

## Conclusion

**1-Methylimidazole-4-sulfonamide** is a compound of interest for chemical and pharmaceutical research due to its hybrid structure. While comprehensive experimental data is currently lacking in the public domain, this guide provides a summary of its known identifiers, computed properties, and a logical framework for its synthesis and potential biological activity. Further experimental investigation is warranted to fully characterize its physicochemical properties and to explore its therapeutic potential.

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